molecular formula C19H21N5O2 B2364824 4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one CAS No. 2380176-27-0

4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one

Cat. No.: B2364824
CAS No.: 2380176-27-0
M. Wt: 351.41
InChI Key: WDOMTJXFHVSNRD-UHFFFAOYSA-N
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Description

4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furan ring, a pyridazinone core, and a piperazine moiety, making it a versatile candidate for numerous applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one typically involves multiple steps, starting with the preparation of the furan and pyridazinone intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyridazinone core is often prepared via the reaction of hydrazine derivatives with diketones or ketoesters.

The final step involves the coupling of the furan and pyridazinone intermediates with piperazine under controlled conditions, often using catalysts such as palladium or copper to facilitate the reaction. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, dihydropyridazinones, and various substituted derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptor sites, modulating signal transduction pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one stands out due to its combined structural features, which confer a unique set of chemical and biological properties.

Properties

IUPAC Name

4-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-7-6-15(13-19(22)25)14-23-8-10-24(11-9-23)18-5-4-16(20-21-18)17-3-2-12-26-17/h2-7,12-13H,8-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOMTJXFHVSNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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